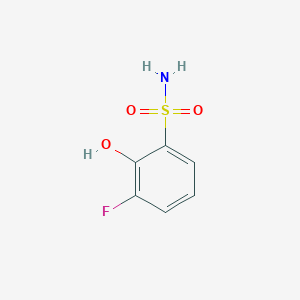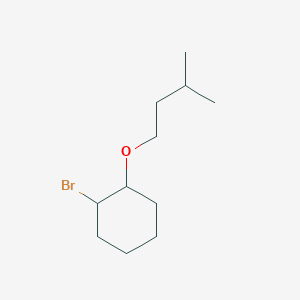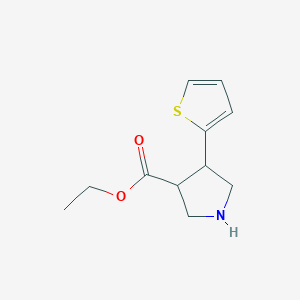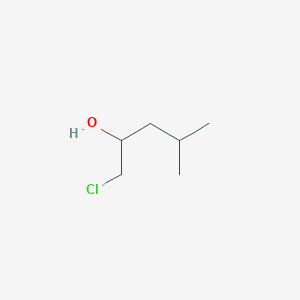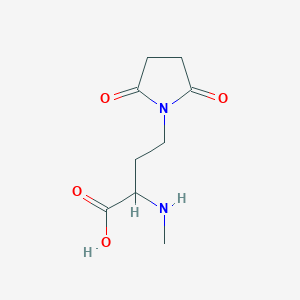
4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid typically involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with methylamine and butanoic acid precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinone derivatives, amine derivatives, and other functionalized butanoic acid compounds. These products can be further utilized in different applications, depending on their specific properties.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanoic acid
- 4-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)butanoic acid
- 4-(2,5-Dioxopyrrolidin-1-yl)-2-(butylamino)butanoic acid
Uniqueness
Compared to similar compounds, 4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the methylamino group provides distinct electronic and steric properties, making it suitable for specific reactions and applications that other similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C9H14N2O4 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-10-6(9(14)15)4-5-11-7(12)2-3-8(11)13/h6,10H,2-5H2,1H3,(H,14,15) |
InChI-Schlüssel |
ZISJDJKQPDZZCK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CCN1C(=O)CCC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15324261.png)
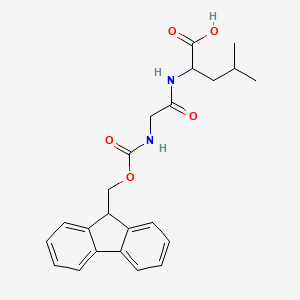
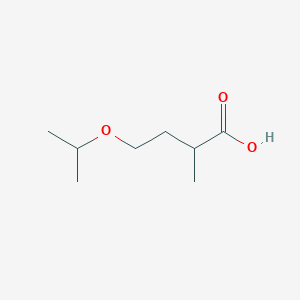
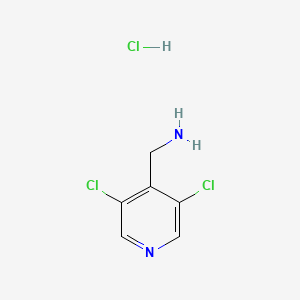
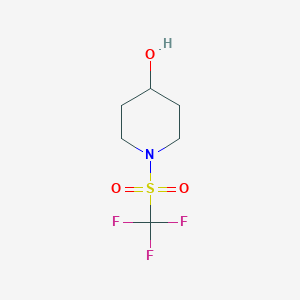

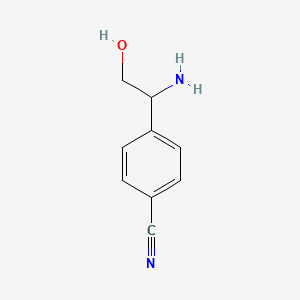
![1-[(2,6-Dimethylphenyl)methyl]piperazine](/img/structure/B15324300.png)

![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)
